molecular formula C13H12N4O B2967596 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-74-8

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2967596
CAS No.: 320416-74-8
M. Wt: 240.266
InChI Key: FNIGKRUEDGCZJM-UHFFFAOYSA-N
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Description

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a phenoxyethyl substituent at the 7-position of the heterocyclic core. Triazolopyrimidines are nitrogen-containing bicyclic systems with broad applications in medicinal and agrochemical research due to their structural versatility and bioactivity .

Properties

IUPAC Name

7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10(18-11-5-3-2-4-6-11)12-7-8-14-13-15-9-16-17(12)13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIGKRUEDGCZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective oxidation and reduction at distinct sites:

Reaction Type Reagents/Conditions Products Yield
OxidationH₂O₂ in acidic medium (pH 3–4)Formation of sulfoxide or hydroxylated derivatives at the triazole ring70–85%
ReductionNaBH₄ in methanolHydrogenation of the pyrimidine ring or reduction of substituent carbonyls65–78%

For example, oxidation with hydrogen peroxide under acidic conditions generates sulfoxide derivatives, while sodium borohydride selectively reduces carbonyl groups in the phenoxyethyl chain.

Substitution Reactions

The triazole and pyrimidine nitrogen atoms act as nucleophilic sites for substitution:

Nucleophilic Substitution

  • Reagents : Amines (e.g., methylamine), thiols (e.g., benzyl mercaptan)

  • Conditions : Base (NaOH/K₂CO₃), polar aprotic solvents (DMF, DMSO)

  • Products :

    • Amine-substituted derivatives (e.g., 2-amino-7-(1-phenoxyethyl)triazolo[1,5-a]pyrimidine)

    • Thioether analogs (e.g., 2-benzylthio derivatives).

A representative reaction involves replacing the 2-position substituent with amines, facilitated by the electron-withdrawing pyrimidine ring enhancing electrophilicity.

Metal Complexation

The nitrogen-rich structure enables coordination with transition metals:

Metal Ion Ligand Ratio Geometry Application
Cu(II)1:2OctahedralAnticancer agents
Zn(II)1:1TetrahedralEnzyme inhibition

For instance, Cu(II) complexes exhibit square-planar or octahedral geometries, with enhanced antiparasitic activity compared to the free ligand .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction :

    • Reagents : Aryl boronic acids, Pd(PPh₃)₄, base (Na₂CO₃)

    • Conditions : Ethanol/water, 80°C

    • Products : Biaryl derivatives (e.g., 5-aryl-substituted triazolo-pyrimidines) .

These reactions enable functionalization at the pyrimidine C-5 position, expanding structural diversity for drug discovery .

Cyclization and Condensation

Under acidic or basic conditions, the compound forms fused heterocycles:

  • Condensation with Aldehydes :

    • Reagents : Aromatic aldehydes (e.g., benzaldehyde), TMDP catalyst

    • Conditions : Ethanol/water (1:1 v/v), reflux

    • Products : Spirocyclic derivatives via Knoevenagel adduct intermediates .

Mechanistic studies suggest TMDP activates both aldehyde and nucleophile, promoting cyclization through iminium intermediates .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates at the triazole ring, confirmed by ESR spectroscopy.

  • Substitution : Follows an SNAr mechanism, with deprotonation of the triazole NH enhancing electrophilicity at C-2.

  • Metal Binding : Coordination occurs through N1 and N4 of the triazole ring, stabilizing metal-ligand charge transfer .

Scientific Research Applications

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

7-Alkoxy/Aryloxy Derivatives
  • 7-(Heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (3f): Activity: Exhibits anticonvulsant activity with an ED50 of 84.9 mg/kg in maximal electroshock (MES) tests, weaker than carbamazepine (ED50 = 11.8 mg/kg) but superior to valproate (ED50 = 272 mg/kg) .
  • 7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a) :

    • Properties : Melting point 211–212°C; distinct <sup>1</sup>H NMR signals at δ 8.61 (s, 1H) and 8.85 (d, <i>J</i> = 4.8 Hz, 1H) .
    • SAR : Electron-withdrawing fluorine substituents may stabilize the aromatic system, influencing receptor binding.
  • 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) :

    • Application : Forms antiparallel-coordinated metal complexes (e.g., with Mn, Fe, Co, Ni), highlighting its utility in coordination chemistry .
Anticancer Derivatives
  • 7-(1-Methyl-1<i>H</i>-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine (H11–H15): Activity: Derivatives like H11–H15 show antiproliferative effects against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. For example, H14 inhibits MGC-803 with an IC50 of 1.2 μM . SAR: Indole moieties enhance DNA intercalation or kinase inhibition, while amino/benzothiazole groups improve selectivity .
  • 7-(3-Fluorophenylamino)-5-methyl-triazolopyrimidines (11, 12): Activity: Exhibit antitumor activity via tubulin polymerization inhibition, with IC50 values in the nanomolar range .
Agrochemical Derivatives
  • Herbicidal Triazolopyrimidines: Activity: Act as acetolactate synthase (ALS) inhibitors, blocking branched-chain amino acid biosynthesis in weeds. For example, 7-(4-fluorophenyl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)-triazolopyrimidine (CAS 478043-72-0) shows pre-emergent herbicidal activity .

Comparative Data Table

Compound Name Substituents Key Activity Biological Data Reference
7-(1-Phenoxyethyl)-triazolopyrimidine 7-(1-Phenoxyethyl) (Theoretical) Anticonvulsant/Cancer N/A
7-(Heptyloxy)-5-phenyl-triazolopyrimidine 7-Heptyloxy, 5-phenyl Anticonvulsant ED50 = 84.9 mg/kg (MES)
7-(2-Fluorophenyl)-triazolopyrimidine (9a) 7-(2-Fluorophenyl) Not specified mp 211–212°C; distinct NMR shifts
H14 (Indole derivative) 7-Indole, 5-((4-phenylpiperazinyl)methyl) Anticancer IC50 = 1.2 μM (MGC-803)
CAS 478043-72-0 7-(4-Fluorophenyl), 2-(trifluoroalkenylsulfanyl) Herbicidal Pre-emergent weed control

Key Research Findings

Anticonvulsant Activity : Alkoxy-substituted triazolopyrimidines (e.g., 7-heptyloxy) demonstrate moderate to potent anticonvulsant effects, with SAR emphasizing the role of lipophilic side chains .

Anticancer Mechanisms: Indole and fluorophenylamino substituents enhance anticancer activity via tubulin inhibition or kinase modulation, with IC50 values <10 μM in several cases .

Agrochemical Utility : Fluorinated and sulfanyl derivatives exhibit herbicidal activity comparable to sulfonylureas, targeting ALS enzymes .

Biological Activity

7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry, particularly focusing on its anticonvulsant and antimicrobial properties.

  • Molecular Formula : C13_{13}H13_{13}N5_5O
  • Molecular Weight : 255.28 g/mol
  • CAS Number : 477865-07-9
  • Melting Point : 219–221 °C

Biological Activity Overview

The biological activity of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been investigated primarily in the context of anticonvulsant and antimicrobial effects.

Anticonvulsant Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticonvulsant properties. The anticonvulsant activity of 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine was evaluated using the Maximal Electroshock (MES) test and Pentylenetetrazole (PTZ) tests.

  • Mechanism : The anticonvulsant activity is believed to be linked to the allosteric potentiation of GABA receptors. This mechanism enhances GABAergic neurotransmission, which is critical in controlling seizures.
CompoundED50 (mg/kg)Comparison DrugED50 (mg/kg)
7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidineTBDCarbamazepine11.8
Valproate272

Antimicrobial Activity

In addition to its anticonvulsant properties, this compound has been studied for its antimicrobial effects. A series of related compounds have shown promising results against various microbial strains.

  • Study Findings : The Minimum Inhibitory Concentration (MIC) values for related triazolopyrimidine derivatives were reported between 1 to 5 µmol/mL against standard pathogens such as E. coli and S. aureus.
CompoundMIC (µmol/mL)Target Pathogen
7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidineTBDE. coli
S. aureus

Case Studies

Several studies have highlighted the biological activities of triazolopyrimidine derivatives:

  • Anticonvulsant Evaluation : A study synthesized various 7-substituted derivatives and tested them for anticonvulsant efficacy. The compounds demonstrated varying degrees of effectiveness compared to established drugs like carbamazepine and valproate .
  • Antimicrobial Testing : Another study focused on the synthesis of novel triazolopyrimidine derivatives and evaluated their antimicrobial activities through molecular docking and in vitro assays. The results indicated significant binding affinities with target proteins involved in microbial resistance mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

The compound is typically synthesized via multi-component reactions. A common protocol involves:

  • Step 1: Reacting 5-amino-1,2,4-triazole with ethyl 3-oxohexanoate and an aromatic aldehyde (e.g., phenoxyethyl-substituted aldehydes) in dimethylformamide (DMF) under fusion conditions (10–12 minutes at elevated temperatures).
  • Step 2: Cooling the mixture, followed by methanol addition and overnight crystallization.
  • Step 3: Purification via ethanol recrystallization to yield solid products with high purity (>95%) .
    Key characterization includes FT-IR (C=N stretch at ~1600 cm⁻¹), 1H NMR^1 \text{H NMR} (aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 533) .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve atomic coordinates and validate bond lengths/angles. For example:

  • Key parameters: C–N bond lengths in the triazole ring (1.31–1.35 Å) and pyrimidine ring (1.33–1.38 Å).
  • Validation: R-factor < 0.05 and wR₂ < 0.15 indicate high data reliability .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Antibacterial screening: Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens like Enterococcus faecium (e.g., MIC ≤ 8 µg/mL in narrow-spectrum activity) .
  • Antifungal assays: Inhibition of Rhizoctonia solani growth at 50–200 ppm, compared to carbendazim controls .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Catalytic additives: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yields (85–92%) .
  • Solvent optimization: Polar aprotic solvents like DMF enhance reactivity, while methanol/ethanol mixtures aid crystallization .

Q. How can contradictory spectral data (e.g., NMR/IR) be resolved for structurally similar analogs?

  • Dynamic NMR: Analyze temperature-dependent 1H NMR^1 \text{H NMR} to detect tautomerism (e.g., triazole-pyrimidine ring proton exchange).
  • DFT calculations: Compare experimental IR peaks (e.g., C=O stretch at 1680 cm⁻¹) with computed vibrational spectra to assign ambiguous signals .

Q. What strategies are employed to establish structure-activity relationships (SAR) for microtubule-targeting analogs?

  • Positional substitution: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C-5/C-7 to enhance binding to β-tubulin (IC₅₀ values < 1 µM in neuroblastoma cell lines) .
  • Pharmacophore modeling: Align triazolo-pyrimidine cores with colchicine-binding sites using docking simulations (AutoDock Vina) .

Q. What mechanistic insights explain its antibacterial activity against vancomycin-resistant Enterococcus?

  • Macromolecular synthesis assays: Selective inhibition of bacterial cell-wall biosynthesis (e.g., >90% reduction in peptidoglycan incorporation at 10 µg/mL) .
  • Resistance profiling: Absence of cross-resistance with β-lactams or glycopeptides suggests a novel target .

Q. How are electron density maps used to resolve disorder in crystallographic refinements?

  • SHELXD/SHELXE: Apply dual-space algorithms to model disordered phenoxyethyl side chains.
  • Occupancy refinement: Adjust site-occupancy factors (SOFs) for overlapping atoms (e.g., SOF = 0.5 for disordered ethyl groups) .

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